molecular formula C15H20N2O5S B6064936 methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B6064936
M. Wt: 340.4 g/mol
InChI Key: CXDDJBSCNCAPLC-UHFFFAOYSA-N
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Description

Methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This step involves the reaction of the quinoline derivative with morpholine in the presence of a suitable catalyst.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where the quinoline-morpholine intermediate is treated with a sulfonyl chloride reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline derivative.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases and proteases.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and inflammation.

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(morpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate: A similar compound with a tetrahydroquinoline core.

    Methyl 6-(piperidin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate: A derivative with a piperidine ring instead of a morpholine ring.

Uniqueness

Methyl 6-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of the morpholine ring and the sulfonyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 6-morpholin-4-ylsulfonyl-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-21-15(18)17-6-2-3-12-11-13(4-5-14(12)17)23(19,20)16-7-9-22-10-8-16/h4-5,11H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDDJBSCNCAPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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